N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.
Mechanism of Action
Target of Action
The primary target of N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase pim-1 . This interaction could potentially alter the activity of the enzyme, leading to changes in the downstream signaling pathways.
Result of Action
Given its target, it is likely to influence cell survival and proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit antimicrobial and anticancer activities, making this compound a promising candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in coatings, polymers, and other functional materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- N-cyclohexyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability .
Properties
IUPAC Name |
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-8-7-10(20-21(11)12)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFABGBDRJWPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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